Cyclopentadecanone Oxime

Catalog No.
S776258
CAS No.
34341-05-4
M.F
C15H29NO
M. Wt
239.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentadecanone Oxime

CAS Number

34341-05-4

Product Name

Cyclopentadecanone Oxime

IUPAC Name

N-cyclopentadecylidenehydroxylamine

Molecular Formula

C15H29NO

Molecular Weight

239.4 g/mol

InChI

InChI=1S/C15H29NO/c17-16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h17H,1-14H2

InChI Key

MIMLVMHHSQXPAY-UHFFFAOYSA-N

SMILES

C1CCCCCCCC(=NO)CCCCCC1

Canonical SMILES

C1CCCCCCCC(=NO)CCCCCC1

Organic Synthesis:

Cyclopentadecanone oxime serves as a valuable intermediate in the synthesis of various organic compounds. Its unique functional group, consisting of a carbonyl group (C=O) and a hydroxylamine group (N-OH), allows for diverse chemical transformations.

One prominent application involves the Beckmann rearrangement, which converts cyclopentadecanone oxime into caprolactam, a key precursor to nylon-6, a widely used synthetic fiber []. Additionally, cyclopentadecanone oxime can be employed in the synthesis of other cyclic compounds like cyclopentadecane and cyclopentadecanol through various reduction and deoximation reactions [, ].

Coordination Chemistry:

Cyclopentadecanone oxime exhibits potential as a ligand in coordination chemistry. Its ability to form chelate complexes with metal ions stems from the presence of both donor atoms (oxygen and nitrogen) within the molecule.

Studies have shown that cyclopentadecanone oxime can complex with various metal ions, including copper, nickel, and cobalt, forming stable coordination compounds with diverse structures and properties [, ]. These complexes hold potential applications in various fields, including catalysis, material science, and medicine.

Material Science:

Cyclopentadecanone oxime demonstrates potential in the development of functional materials. Its long-chain aliphatic structure combined with its functional groups can influence self-assembly properties and interactions with other molecules.

Research suggests that cyclopentadecanone oxime can be incorporated into supramolecular structures like liquid crystals and self-assembled monolayers, exhibiting potential applications in sensors, drug delivery systems, and organic electronics [, ].

Cyclopentadecanone oxime is an organic compound with the molecular formula C15H29NOC_{15}H_{29}NO and a molecular weight of approximately 239.4 g/mol. It features an oxime functional group, which is characterized by the presence of a double bond between nitrogen and oxygen, specifically a hydroxyl group bonded to a carbon atom that is also double-bonded to a nitrogen atom. This compound is primarily recognized for its applications in fragrance formulations and has been studied for its biological properties as well.

Research suggests CPO may play a role in proteomic studies, possibly by interacting with specific proteins []. However, the detailed mechanism of action requires further investigation.

Typical of oximes:

  • Beckmann Rearrangement: Under acidic conditions, cyclopentadecanone oxime can rearrange to form corresponding lactams. This reaction is significant in synthetic organic chemistry as it allows the formation of cyclic amides from oximes.
  • Hydrolysis: Cyclopentadecanone oxime can be hydrolyzed to yield cyclopentadecanone and hydroxylamine under acidic or basic conditions.
  • Reduction Reactions: The oxime can be reduced to form the corresponding amine, which is useful in various synthetic pathways.

Recent studies have highlighted the potential biological activities of cyclopentadecanone oxime. Notably, it has demonstrated:

  • Antidepressant Effects: Research indicates that cyclopentadecanone oxime may have antidepressant properties by inhibiting monoamine oxidase and serotonin reuptake, suggesting its potential use in treating mood disorders .
  • Toxicological Profile: As a fragrance ingredient, it has undergone toxicological assessments, revealing that while it is generally safe for use, caution is advised regarding its concentration in cosmetic products .

The synthesis of cyclopentadecanone oxime typically involves the following methods:

  • Oximation of Cyclopentadecanone: This method involves treating cyclopentadecanone with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) to yield cyclopentadecanone oxime.
  • Direct Oxidation: Another approach may involve the oxidation of corresponding amines or alcohols under controlled conditions to form the desired oxime.

Cyclopentadecanone oxime finds utility in various fields:

  • Fragrance Industry: It is utilized as a fragrance component due to its pleasant scent profile.
  • Pharmaceuticals: Its biological activity opens avenues for research into therapeutic agents, particularly in mood disorder treatments.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in the formation of lactams and other nitrogen-containing compounds.

Studies focusing on interaction profiles have shown that cyclopentadecanone oxime interacts with several biological targets. Its ability to inhibit monoamine oxidase suggests potential interactions with neurotransmitter systems, which could play a role in its antidepressant effects . Further research into its binding affinities and mechanisms of action is ongoing.

Cyclopentadecanone oxime shares structural and functional characteristics with several related compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
CyclopentanoneC5H10OC_5H_{10}OA smaller ketone without an oxime group.
CyclohexanoneC6H10OC_6H_{10}OA six-membered ring ketone, commonly used in solvents.
CyclodecanoneC10H18OC_{10}H_{18}OA ten-membered ring ketone, used in fragrances but lacks the oxime functionality.
CyclododecanoneC12H22OC_{12}H_{22}OSimilar to cyclopentadecanone but larger; used in industrial applications.

Uniqueness

Cyclopentadecanone oxime stands out due to its specific biological activity and its dual role as both a fragrance ingredient and a potential therapeutic agent. Its unique structure allows for specific reactions not available to simpler ketones or larger cyclic compounds, making it valuable in both synthetic chemistry and pharmacology.

XLogP3

6.1

Dates

Modify: 2023-08-15

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